

# Liensinine Diperchlorate CAS number and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Liensinine Diperchlorate |           |
| Cat. No.:            | B8072596                 | Get Quote |

### Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (Nelumbo nucifera), has garnered significant attention in the scientific community for its diverse pharmacological activities. Its diperchlorate salt, **Liensinine Diperchlorate**, offers a water-soluble formulation that facilitates its use in research and development. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to **Liensinine Diperchlorate**, with a particular focus on its potential as an anti-cancer agent through the modulation of critical cellular signaling pathways.

# **Chemical Properties and Data**

**Liensinine Diperchlorate** is a white, solid powder.[1] Below is a summary of its key chemical properties.



| Property          | Value                                                                          | Citation(s) |
|-------------------|--------------------------------------------------------------------------------|-------------|
| CAS Number        | 5088-90-4                                                                      | [1][2]      |
| Molecular Formula | C37H44Cl2N2O14                                                                 | [1][2]      |
| Molecular Weight  | 811.66 g/mol                                                                   | [2]         |
| Appearance        | Solid, White powder                                                            | [1][2]      |
| Solubility        | Soluble in DMSO                                                                | [2]         |
| Storage           | 4°C, sealed storage, away from moisture. In solvent: -80°C for up to 6 months. | [2]         |

# **Biological Activities and Mechanism of Action**

**Liensinine Diperchlorate** exhibits a wide range of biological activities, including anti-arrhythmic, anti-hypertensive, and anti-pulmonary fibrosis effects.[3] A significant area of research has focused on its potent anti-cancer properties, which are primarily attributed to two key mechanisms: the inhibition of autophagy and the suppression of the PI3K/AKT signaling pathway.

# **Autophagy Inhibition**

**Liensinine Diperchlorate** acts as a late-stage autophagy and mitophagy inhibitor.[2][4] It effectively blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes within the cell.[5] This disruption of the autophagic flux can sensitize cancer cells to chemotherapy.[5]

## **PI3K/AKT Signaling Pathway Suppression**

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. **Liensinine Diperchlorate** has been shown to suppress the PI3K/AKT pathway, contributing to its anti-cancer effects.[6][7] Studies have demonstrated that it can synergistically enhance the anti-tumor effects of other compounds, such as artemisitene in breast cancer, by inhibiting this pathway.[6]



# **Quantitative Data**

The following tables summarize the quantitative data on the biological activity of **Liensinine Diperchlorate** from various studies.

In Vitro Efficacy: IC50 Values

| Cell Line  | Cancer Type    | IC₅₀ Value (µM) | Assay         | Citation(s) |
|------------|----------------|-----------------|---------------|-------------|
| BGC-823    | Gastric Cancer | ~60 (at 48h)    | CCK-8         | [8]         |
| SGC-7901   | Gastric Cancer | ~70 (at 48h)    | CCK-8         | [8]         |
| MDA-MB-231 | Breast Cancer  | Not specified   | Not specified | [5]         |

**In Vivo Efficacy** 

| Cancer Model                       | Treatment Regimen                                   | Observed Effects                       | Citation(s) |
|------------------------------------|-----------------------------------------------------|----------------------------------------|-------------|
| MDA-MB-231<br>Xenograft (Mice)     | Liensinine (10 mg/kg)<br>+ Doxorubicin (2<br>mg/kg) | Synergistic inhibition of tumor growth | [5]         |
| Gastric Cancer<br>Xenograft (Mice) | Liensinine (10 μM injected every 2 days)            | Marked inhibition of tumor burden      | [4]         |

# **Experimental Protocols**

This section provides detailed methodologies for key experiments involving **Liensinine Diperchlorate**.

## **Cell Viability Assay (CCK-8)**

Objective: To determine the cytotoxic effect of Liensinine Diperchlorate on cancer cells.

#### Methodology:

Seed cancer cells (e.g., BGC-823, SGC-7901) in 96-well plates at a density of 5,000-10,000 cells/well and culture for 24 hours.



- Treat the cells with various concentrations of Liensinine Diperchlorate (e.g., 0, 20, 40, 60, 80, 100, 120 μM) for 24, 48, or 72 hours.
- Add 10  $\mu$ L of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC<sub>50</sub> value.[8]

# Western Blot Analysis for PI3K/AKT Pathway

Objective: To assess the effect of **Liensinine Diperchlorate** on the phosphorylation status of key proteins in the PI3K/AKT pathway.

#### Methodology:

- Treat cancer cells with Liensinine Diperchlorate at the desired concentration and time point.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 μg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.



## **Autophagy Flux Assay (mCherry-GFP-LC3)**

Objective: To monitor the effect of **Liensinine Diperchlorate** on autophagic flux.

#### Methodology:

- Transfect cancer cells (e.g., MDA-MB-231) with a tandem mCherry-GFP-LC3 plasmid.
- After 24 hours, treat the cells with **Liensinine Diperchlorate**.
- Fix the cells and visualize them using a fluorescence microscope.
- In non-acidic autophagosomes, both GFP and mCherry fluoresce, appearing as yellow puncta.
- Upon fusion with acidic lysosomes to form autolysosomes, the GFP fluorescence is quenched, while the mCherry fluorescence persists, appearing as red puncta.
- An increase in yellow puncta and a decrease in red puncta upon treatment with Liensinine
   Diperchlorate indicate a blockage of autophagic flux.

## In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Liensinine Diperchlorate in a living organism.

#### Methodology:

- Subcutaneously inject cancer cells (e.g., 5 x 10<sup>6</sup> MDA-MB-231 cells) into the flank of immunodeficient mice (e.g., nude mice).
- Allow the tumors to grow to a palpable size (e.g., 50-100 mm<sup>3</sup>).
- Randomly assign the mice to treatment groups (e.g., vehicle control, Liensinine
   Diperchlorate alone, chemotherapy alone, combination).
- Administer Liensinine Diperchlorate via an appropriate route (e.g., intraperitoneal injection)
  at a predetermined dose and schedule (e.g., 10 mg/kg daily).
- Measure tumor volume and body weight regularly (e.g., every 2-3 days).



• At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).[5]

# Visualizations Signaling Pathway Diagram









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. rsc.org [rsc.org]



- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Liensinine alleviates LPS-induced acute lung injury by blocking autophagic flux via PI3K/AKT/mTOR signaling pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liensinine inhibited gastric cancer cell growth through ROS generation and the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Liensinine Diperchlorate CAS number and chemical properties.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8072596#liensinine-diperchlorate-cas-number-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com